

Application Notes: CRISPR-Cas9 Mediated Knockout of BRD4 for Functional Studies

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Compound of Interest		
Compound Name:	BRD4 Inhibitor-31	
Cat. No.:	B12372007	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It plays a critical role in gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery to promoters and enhancers.[2][3] BRD4 is essential for the transcription of various genes involved in cell cycle progression, proliferation, and inflammation.[1][4] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a promising therapeutic target.[5][6] The inactivation of BRD4 has been shown to inhibit cancer development.[5][7]

The CRISPR-Cas9 system offers a powerful and precise method for knocking out BRD4, enabling researchers to investigate its function with high specificity.[8][9] This document provides detailed protocols for BRD4 knockout in mammalian cells using CRISPR-Cas9, methods for validating the knockout, and functional assays to study the resulting phenotypes.

Key Signaling Pathways Involving BRD4

BRD4 functions as a central node in several critical cellular signaling pathways. Understanding these pathways is essential for designing functional studies and interpreting the results of BRD4 knockout.

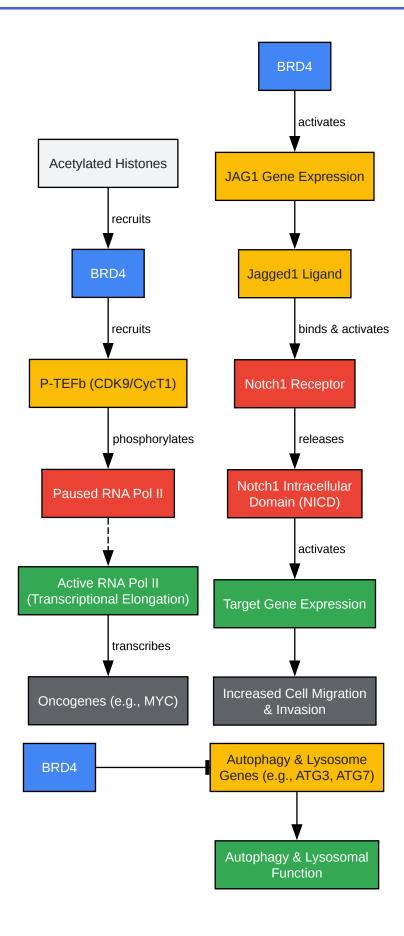




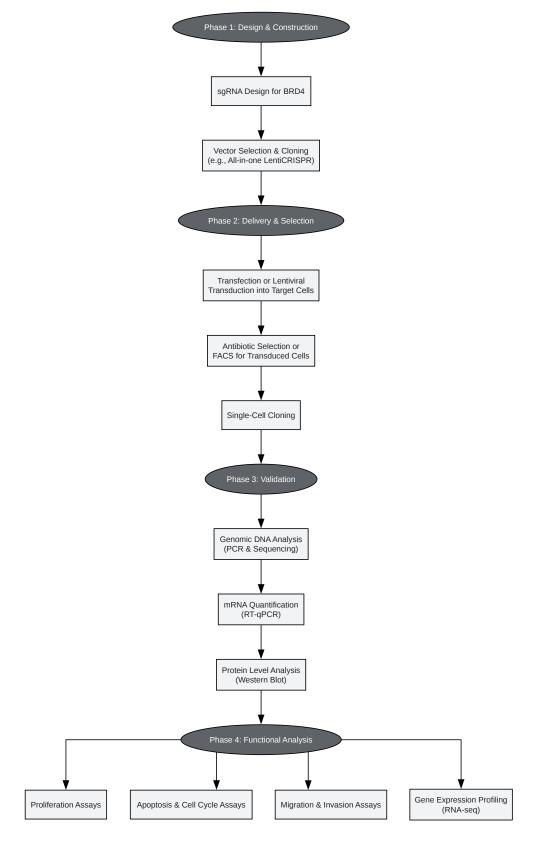


1. Transcriptional Elongation Control: BRD4 is a key regulator of transcriptional elongation. It binds to acetylated chromatin and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[6][10] P-TEFb then phosphorylates RNA Polymerase II (Pol II), releasing it from a paused state and enabling productive transcript elongation of target genes, including oncogenes like MYC.[2][10]









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